molecular formula C28H21NO2 B14421118 4-Benzoyl-1,3,4-triphenylazetidin-2-one CAS No. 84197-57-9

4-Benzoyl-1,3,4-triphenylazetidin-2-one

Katalognummer: B14421118
CAS-Nummer: 84197-57-9
Molekulargewicht: 403.5 g/mol
InChI-Schlüssel: XXHMJEMRSIJYSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzoyl-1,3,4-triphenylazetidin-2-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of azetidinones, which are four-membered lactams. The presence of benzoyl and phenyl groups in its structure contributes to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1,3,4-triphenylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Staudinger reaction, which involves the reaction of imines with ketenes. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Wirkmechanismus

The mechanism of action of 4-Benzoyl-1,3,4-triphenylazetidin-2-one involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Benzoyl-1,3,4-triphenylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

84197-57-9

Molekularformel

C28H21NO2

Molekulargewicht

403.5 g/mol

IUPAC-Name

4-benzoyl-1,3,4-triphenylazetidin-2-one

InChI

InChI=1S/C28H21NO2/c30-26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)27(31)29(28)24-19-11-4-12-20-24/h1-20,25H

InChI-Schlüssel

XXHMJEMRSIJYSN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C(=O)N(C2(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.